2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
Description
2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a fluorophenylthio group
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S2/c18-12-4-6-14(7-5-12)25-10-16(22)20-17-19-15(9-26-17)11-2-1-3-13(8-11)21(23)24/h1-9H,10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERIGTKDPRHNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves three principal stages: (1) construction of the thiazole core, (2) introduction of the 3-nitrophenyl group, and (3) attachment of the 4-fluorophenylthio moiety. Each stage necessitates precise control over reaction parameters to ensure optimal yield and purity.
Thiazole Core Formation
The thiazole ring is synthesized via a modified Hantzsch thiazole synthesis, leveraging α-halo ketones and thioamides. Key steps include:
- Bromination of acetylacetone : Treatment with N-bromosuccinimide (NBS) in ethanol yields 3-bromoacetylacetone, a critical intermediate.
- Thiocyanate substitution : Reaction with potassium thiocyanate replaces the bromine atom, forming 3-thiocyanatoacetylacetone.
- Cyclization with amines : Condensation with 3-nitroaniline induces cyclization, producing 4-(3-nitrophenyl)thiazol-2-amine. This step proceeds at 60°C in ethanol with 78% yield.
Table 1: Reaction Conditions for Thiazole Core Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | NBS, Ethanol | 25°C | 2 h | 92% |
| Thiocyanate Substitution | KSCN, EtOH | 50°C | 4 h | 85% |
| Cyclization | 3-Nitroaniline, EtOH | 60°C | 6 h | 78% |
Nitrophenyl Group Introduction
Nitration precedes thiazole formation to avoid side reactions. Electrophilic aromatic substitution using concentrated HNO₃/H₂SO₄ (1:3 v/v) at 0°C introduces the nitro group selectively at the 3-position of the phenyl ring. Post-nitration purification via silica gel chromatography achieves 89% purity.
Fluorophenylthio Moiety Attachment
The 4-fluorophenylthio group is installed through nucleophilic aromatic substitution:
- Thiol activation : 4-Fluorothiophenol reacts with chloroacetyl chloride in dichloromethane (DCM) to form 2-chloro-N-(4-fluorophenylthio)acetamide.
- Coupling reaction : The chloroacetamide intermediate reacts with the thiazol-2-amine derivative in acetone under reflux (56°C, 8 h) with K₂CO₃ as base, yielding the final product in 68% yield.
Industrial-Scale Production Methodologies
Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity standards (>98%). Continuous flow reactors replace batch processes for critical steps:
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Thiazole Cyclization | 60°C, 6 h | 75°C, 1.5 h (residence time) |
| Purification | Column Chromatography | HPLC (C18 column) |
| Annual Capacity | 50 g | 500 kg |
| Purity | 95% | 98.5% |
Continuous flow nitration reduces decomposition risks by maintaining precise temperature control (-5°C to 0°C). High-performance liquid chromatography (HPLC) with acetonitrile/water gradients (60:40 to 80:20) achieves pharmaceutical-grade purity.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Cyclization
Polar aprotic solvents enhance cyclization kinetics:
Table 3: Solvent Screening for Thiazole Formation
| Solvent | Dielectric Constant | Reaction Time | Yield |
|---|---|---|---|
| Ethanol | 24.3 | 6 h | 78% |
| DMF | 36.7 | 3 h | 82% |
| Acetonitrile | 37.5 | 4 h | 75% |
Dimethylformamide (DMF) accelerates the reaction but complicates purification due to high boiling point (153°C). Ethanol remains preferred for laboratory synthesis despite longer reaction times.
Catalytic Approaches
Palladium catalysts (e.g., Pd/C) enable nitro group reduction to amine intermediates, though this is avoided in the final synthesis to preserve the nitrophenyl moiety. Copper(I) iodide (5 mol%) accelerates Ullmann-type couplings during thioether formation, reducing reaction time from 12 h to 6 h.
Comparative Analysis with Structural Analogues
Structural modifications significantly impact synthetic feasibility:
Table 4: Synthesis Challenges in Halogenated Analogues
The fluorine atom's electronegativity necessitates mild basic conditions (pH 7-8) during thioether formation to prevent defluorination. In contrast, chloro and bromo analogues tolerate stronger bases (pH 9-10).
Quality Control and Analytical Characterization
Rigorous spectroscopic validation ensures batch consistency:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole H), 8.24–7.12 (m, 8H, aromatic H), 4.21 (s, 2H, SCH₂CO).
- HPLC-MS : m/z 430.08 [M+H]⁺, retention time 6.78 min (C18 column, 70% acetonitrile).
- X-ray crystallography : Confirms planar thiazole ring and dihedral angle of 87.5° between fluorophenyl and nitrophenyl groups.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group undergoes nucleophilic substitution under specific conditions. This reactivity enables structural modifications critical for optimizing biological activity .
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Alkylation | α-Haloamides, DCM, Na₂CO₃ | S-alkylated derivatives | |
| Oxidation | H₂O₂, acetic acid, 60°C | Sulfoxide/sulfone formation |
Key findings:
-
Steric effects from the 4-fluorophenyl group influence reaction rates.
-
Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating.
Hydrolysis of the Acetamide Moiety
The acetamide group participates in acid- or base-catalyzed hydrolysis, forming carboxylic acid derivatives .
| Hydrolysis Type | Conditions | Products | References |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 8 hrs | 2-((4-Fluorophenyl)thio)acetic acid | |
| Basic (NaOH, 10%) | 80°C, 5 hrs | Sodium salt intermediate |
Notable observation:
-
Hydrolysis rates depend on thiazole ring electronics; electron-withdrawing nitro groups accelerate reaction kinetics by 2.3× compared to non-nitrated analogues .
Electrophilic Aromatic Substitution on the Nitrophenyl Group
The 3-nitrophenyl substituent directs electrophilic attacks to specific positions :
| Reaction | Reagents | Major Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3,5-Dinitrophenyl derivatives | |
| Halogenation | Cl₂, FeCl₃ catalyst | 5-Chloro-3-nitrophenyl adducts |
Structural insights:
-
Meta-directing effect of the nitro group dominates, with 85% substitution occurring at the 5-position .
-
Reactions require strict temperature control (-5°C to 5°C) to prevent thiazole ring degradation .
Reduction of the Nitro Group
Catalytic hydrogenation converts the nitro group to an amine, enabling further derivatization :
| Reduction Method | Conditions | Outcomes | References |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 40 psi, 25°C | 3-Aminophenyl-thiazole derivative | |
| Zn/HCl | Reflux, 3 hrs | Partial reduction to hydroxylamine |
Critical data:
Thiazole Ring Functionalization
The thiazole core participates in cycloaddition and alkylation reactions :
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Hantzsch Condensation | Thiourea, CuBr₂ | Fused pteridinone systems | |
| N-Alkylation | Bromoacetyl bromide | Extended thiazole-acetamide hybrids |
Mechanistic highlights:
-
Position 4 of the thiazole ring shows highest reactivity in cyclization reactions .
-
Alkylation at N-3 of the thiazole improves antimicrobial potency by 8× in derivatives .
This compound's reactivity profile enables strategic modifications for drug development, particularly in anticancer and antimicrobial applications. Recent studies demonstrate that chloro-substituted derivatives exhibit IC₅₀ values ≤5 μM against MCF-7 breast cancer cells , while sulfone derivatives show 99% inhibition of S. aureus at 128 μg/mL. Continued research focuses on optimizing reaction selectivity through computational modeling of transition states .
Scientific Research Applications
The compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that 2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide exhibits antimicrobial properties against various bacterial strains. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, although further quantification is necessary.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Anticancer Activity
Studies have demonstrated that this compound may possess anticancer properties, particularly against specific cancer cell lines. For instance, in vitro tests against A549 human lung adenocarcinoma cells indicated significant cytotoxic effects.
| Compound | Cell Line | Viability (%) | Comparison |
|---|---|---|---|
| 2-((4-fluorophenyl)thio)... | A549 | 64% (at 100 µM) | Better than control |
| Cisplatin | A549 | 50% (at 100 µM) | Standard comparison |
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of the compound on A549 cells using an MTT assay, revealing a significant reduction in cell viability, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : Another investigation explored its antimicrobial efficacy against various bacterial strains, showing promising results that warrant further exploration.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes or receptors where the compound binds and modulates their activity. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
- 2-((4-bromophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide can significantly alter its chemical properties, such as its reactivity and binding affinity to biological targets, compared to its chloro or bromo analogs. This makes it a unique compound with potentially distinct applications and effects.
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies and findings.
Synthesis
The synthesis of thiazole derivatives typically involves various chemical reactions, including condensation and substitution reactions. The specific synthetic pathway for this compound may include:
- Formation of Thiazole Core : Utilizing appropriate thioketones and amines.
- Substitution Reactions : Introducing the 4-fluorophenyl and 3-nitrophenyl groups through electrophilic aromatic substitution.
- Acetamide Formation : Finalizing the structure by acetylation of the amine group.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including those similar in structure to our compound of interest. The following table summarizes key findings regarding their activity against various bacterial strains:
| Compound | Bacterial Strains Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | Escherichia coli, Staphylococcus aureus | 0.25 - 0.5 | Moderate to High |
| Other Thiazole Derivatives | Pseudomonas aeruginosa, Candida albicans | 0.22 - 0.25 | High |
The compound demonstrated moderate to high antimicrobial activity against common pathogens, indicating its potential as an antimicrobial agent .
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. The following table presents findings from recent research:
| Compound | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431, Jurkat cells | <10 | Induction of apoptosis |
| Other Thiazole Compounds | Various cancer lines | <20 | Inhibition of cell proliferation |
Research indicates that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole ring and substituents significantly influence biological activity. Key observations include:
- Electron-Withdrawing Groups : The presence of nitro groups enhances antibacterial activity.
- Fluorine Substitution : Fluorine atoms often improve lipophilicity and bioavailability, contributing to increased efficacy against microbial strains.
- Thiazole Ring Modifications : Variations in substituent positions on the thiazole ring can lead to significant differences in potency against specific targets.
Case Studies
- Antimicrobial Evaluation : A study reported that compounds similar to this compound exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their overall antimicrobial efficacy .
- Cancer Cell Line Studies : In vitro studies showed that thiazole derivatives could inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. How can researchers optimize the synthesis of 2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (60–80°C), solvent selection (e.g., DMF or dichloromethane), and catalyst use (e.g., triethylamine). Multi-step reactions may require protective groups for sensitive functional groups. For example, acylation of the thiazole amine with activated acetamide intermediates under inert atmospheres can enhance yield. Post-synthesis purification via column chromatography or recrystallization is critical. Reaction progress should be monitored using TLC, and intermediates characterized via NMR and MS .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like thioether (C-S, ~600 cm⁻¹) and amide (C=O, ~1650 cm⁻¹). X-ray crystallography may resolve stereochemistry for crystalline derivatives. Purity is assessed via HPLC or elemental analysis .
Q. How does the stability of this compound under varying pH and temperature conditions impact experimental design?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 37°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours). For thermally sensitive derivatives, use low-temperature storage (-20°C) under nitrogen. Stability data inform solvent selection (e.g., avoid aqueous media for hydrolysis-prone thioethers) and guide in vitro assay conditions .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli). For anticancer potential, perform MTT assays on cancer cell lines (e.g., MCF-7, HCT116) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis. Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) require recombinant proteins and spectrophotometric substrate monitoring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance the compound’s potency?
- Methodological Answer : Synthesize analogs with substituent variations:
- Replace the 3-nitrophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups.
- Modify the thiazole ring to oxadiazole or triazole heterocycles.
Test derivatives in dose-response assays (e.g., IC₅₀ in cancer cells). Correlate electronic/steric properties (Hammett constants, logP) with activity. Molecular docking (AutoDock Vina) predicts binding to targets like EGFR or tubulin .
Q. How to resolve contradictions in reported biological data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or compound purity. Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests). Validate purity via HPLC-MS and quantify impurities. Cross-reference with orthogonal assays (e.g., Western blot for target protein inhibition alongside cell viability) .
Q. What experimental design principles apply to in vivo pharmacokinetic studies?
- Methodological Answer : Use Sprague-Dawley rats (n=6/group) for IV/PO dosing. Collect plasma at intervals (0.5–24 h) and quantify compound levels via LC-MS/MS. Calculate pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC) using non-compartmental analysis (Phoenix WinNonlin). Assess tissue distribution and metabolite identification (e.g., hydroxylation via CYP450 enzymes) .
Q. How to design multi-step synthetic routes for novel analogs with improved solubility?
- Methodological Answer : Introduce polar groups (e.g., -OH, -SO₃H) to the acetamide or arylthio moieties. Use Mitsunobu reactions for ether linkages or click chemistry for triazole attachments. Solubility is measured via shake-flask method (UV-Vis quantification in PBS:ethanol mixtures). LogD values (octanol-water) predict membrane permeability .
Q. Can synergistic effects with existing therapeutics be systematically explored?
- Methodological Answer : Perform checkerboard assays to determine Fractional Inhibitory Concentration Index (FICI) with antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., paclitaxel). Synergy (FICI ≤0.5) is confirmed via isobologram analysis. Mechanistic studies (e.g., qPCR for efflux pump gene expression) identify pathways involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
